molecular formula C18H13NO B13791324 7-methylbenzo[c]acridin-11-ol CAS No. 86538-45-6

7-methylbenzo[c]acridin-11-ol

Cat. No.: B13791324
CAS No.: 86538-45-6
M. Wt: 259.3 g/mol
InChI Key: OANMGUDQQBONBA-UHFFFAOYSA-N
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Description

7-methylbenzo[c]acridin-11-ol is a heterocyclic compound that belongs to the acridine family. Acridines are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a fused tricyclic system with a hydroxyl group at the 11th position and a methyl group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methylbenzo[c]acridin-11-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

7-methylbenzo[c]acridin-11-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the acridine ring.

Common Reagents and Conditions

    Oxidation: Selenium dioxide (SeO2) is commonly used as an oxidizing agent.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is used for reduction reactions.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted acridines.

Scientific Research Applications

7-methylbenzo[c]acridin-11-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-methylbenzo[c]acridin-11-ol primarily involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound of 7-methylbenzo[c]acridin-11-ol, known for its wide range of biological activities.

    9-methylacridine: A precursor in the synthesis of this compound.

    Acriflavine: An acridine derivative with potent antibacterial properties.

Uniqueness

This compound is unique due to the presence of both a hydroxyl group at the 11th position and a methyl group at the 7th position. These functional groups contribute to its distinct chemical reactivity and biological activity compared to other acridine derivatives .

Properties

CAS No.

86538-45-6

Molecular Formula

C18H13NO

Molecular Weight

259.3 g/mol

IUPAC Name

7-methylbenzo[c]acridin-11-ol

InChI

InChI=1S/C18H13NO/c1-11-13-7-4-8-16(20)18(13)19-17-14(11)10-9-12-5-2-3-6-15(12)17/h2-10,20H,1H3

InChI Key

OANMGUDQQBONBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=NC3=C1C=CC4=CC=CC=C43)O

Origin of Product

United States

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